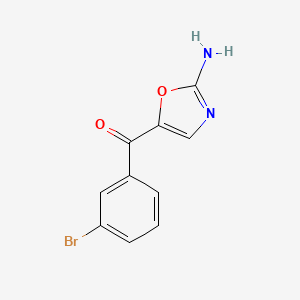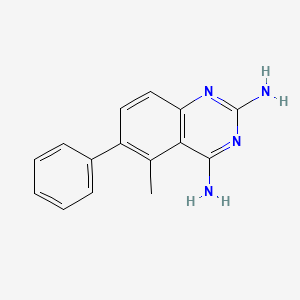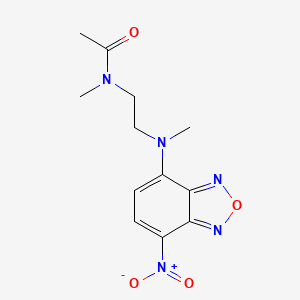
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione is a small organic molecule belonging to the class of alpha amino acids and derivatives. This compound is known for its unique structure, which includes two hydroxybenzyl groups attached to a piperazine-2,5-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione typically involves the cyclization of L-tyrosine derivatives. One common method includes the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of L-tyrosine are protected using suitable protecting groups.
Formation of the piperazine ring: The protected L-tyrosine derivatives undergo cyclization to form the piperazine-2,5-dione core.
Introduction of hydroxybenzyl groups: The hydroxybenzyl groups are introduced through nucleophilic substitution reactions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-tyrosyl-L-tyrosine): A similar compound with a cyclized dipeptide structure.
Cyclo(L-Tyr-L-Tyr): Another cyclized dipeptide with similar structural features.
Uniqueness
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione is unique due to its specific stereochemistry and the presence of two hydroxybenzyl groups. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
10125-11-8 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23)/t15-,16-/m0/s1 |
InChI Key |
NGPCLOGFGKJCBP-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,5-Dioxo-pyrrolidin-1-YL)-phenylamino]-4-hydroxy-butyric acid](/img/structure/B10756441.png)
![N-1H-imidazol-2-yl-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B10756444.png)
![4-Chloro-N-(3-Methoxypropyl)-N-[(3s)-1-(2-Phenylethyl)piperidin-3-Yl]benzamide](/img/structure/B10756446.png)

![Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate](/img/structure/B10756455.png)
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B10756461.png)


![2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10756492.png)


![1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine](/img/structure/B10756519.png)
![3-({2-[(4-{[6-(Cyclohexylmethoxy)-9H-purin-2-YL]amino}phenyl)sulfonyl]ethyl}amino)propan-1-OL](/img/structure/B10756524.png)
![N-[(2R)-2-{[(2S)-2-(1,3-Benzoxazol-2-yl)pyrrolidin-1-yl]carbonyl}hexyl]-N-hydroxyformamide](/img/structure/B10756526.png)
